4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-

Lipophilicity Drug-likeness Permeability

4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]- (CAS 510755-21-2) is a synthetic 4-aminoquinoline derivative bearing a 4-fluorophenyl substituent at the quinoline C2 position and an N-ethylpyrrolidine side chain. The compound has a molecular formula of C21H22FN3 and a molecular weight of 335.4 g/mol.

Molecular Formula C21H22FN3
Molecular Weight 335.4 g/mol
CAS No. 510755-21-2
Cat. No. B12886335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-
CAS510755-21-2
Molecular FormulaC21H22FN3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F
InChIInChI=1S/C21H22FN3/c22-17-9-7-16(8-10-17)20-15-21(18-5-1-2-6-19(18)24-20)23-11-14-25-12-3-4-13-25/h1-2,5-10,15H,3-4,11-14H2,(H,23,24)
InChIKeyWEJCHZANPAURGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]- (CAS 510755-21-2): Structural and Pharmacological Baseline for Procurement Decisions


4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]- (CAS 510755-21-2) is a synthetic 4-aminoquinoline derivative bearing a 4-fluorophenyl substituent at the quinoline C2 position and an N-ethylpyrrolidine side chain . The compound has a molecular formula of C21H22FN3 and a molecular weight of 335.4 g/mol . It belongs to a class of 4-aminoquinolines that have been investigated as receptor-interacting serine/threonine-protein kinase 2 (RIPK2) inhibitors, a target implicated in innate immune signaling and inflammatory disease pathways [1]. The compound is intended exclusively for research purposes and is not designed for human therapeutic or veterinary applications .

Why 4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]- Cannot Be Interchanged with Close Structural Analogs


Within the 4-aminoquinoline chemotype, seemingly minor structural modifications—such as the length of the amine-bearing alkyl linker (ethyl vs. butyl) or N-substitution on the pyrrolidine ring—produce quantifiable and meaningful differences in lipophilicity that directly impact pharmacokinetic behavior and target engagement potential . Generic substitution among close analogs (e.g., CAS 510755-24-5 or CAS 510755-19-8) without accounting for these measured property differences risks selecting a compound with suboptimal LogP, altered membrane permeability, and divergent RIPK2 inhibitory activity as demonstrated within published structure-activity relationship (SAR) series [1]. The evidence below quantifies these differences to support data-driven procurement and experimental design.

Quantitative Differentiation Evidence for 4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]- (CAS 510755-21-2) vs. Structural Analogs


Computed LogP Comparison: Target Compound vs. N-Methylpyrrolidine and Butyl-Linker Analogs

The target compound (CAS 510755-21-2) exhibits a computed LogP of 3.91, which is significantly lower than the N-methylpyrrolidine analog CAS 510755-24-5 (LogP 4.30) and the butyl-linker analog CAS 510755-19-8 (LogP 4.69) . This difference of 0.39 and 0.78 LogP units respectively indicates measurably reduced lipophilicity for the target compound. All three compounds share an identical topological polar surface area (TPSA) of 31.39 Ų, confirming that lipophilicity, not polarity, is the differentiating physicochemical property .

Lipophilicity Drug-likeness Permeability

Class-Level RIPK2 Inhibitory Activity: SAR Context for 4-Aminoquinoline Derivatives

In a published SAR study of 4-aminoquinoline-based RIPK2 inhibitors, the most potent compound (compound 14) achieved an IC50 of 5.1 ± 1.6 nM against RIPK2 with excellent kinome selectivity [1]. The target compound (CAS 510755-21-2) shares the identical 4-aminoquinoline core scaffold and 4-fluorophenyl substituent present in the published series . However, no direct IC50 data for CAS 510755-21-2 against RIPK2 has been publicly reported. The pyrrolidinylethyl side chain present in the target compound is a recognized pharmacophoric element in RIPK2 inhibitor design, suggesting potential activity that must be experimentally confirmed [1].

RIPK2 kinase inhibition Innate immunity Inflammation

Structural Differentiation: Pyrrolidine N-Substitution Pattern and Linker Length

CAS 510755-21-2 possesses an unsubstituted pyrrolidine ring connected via a two-carbon ethyl linker to the quinolin-4-amine nitrogen. This distinguishes it from: (1) CAS 510755-24-5, which has an N-methyl substitution on the pyrrolidine ring at the 2-position, adding 14 Da molecular weight (349.4 vs. 335.4 g/mol) ; (2) CAS 510755-19-8, which uses a four-carbon butyl linker, adding 28 Da (363.5 vs. 335.4 g/mol) ; and (3) CAS 510755-54-1, which replaces the pyrrolidine with an N-methylpiperazine ring (free base MW 366.5 g/mol) . These structural differences directly impact molecular flexibility, basicity, and steric bulk around the terminal amine.

Structure-activity relationship Molecular design Chemical differentiation

Recommended Research Application Scenarios for 4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]- (CAS 510755-21-2)


RIPK2-Mediated Innate Immunity Pathway Profiling

Based on the class-level evidence that 4-aminoquinoline derivatives with 4-fluorophenyl substitution act as potent RIPK2 inhibitors [1], CAS 510755-21-2 is appropriate for use as a tool compound in cellular assays probing NOD1/NOD2-RIPK2 signaling cascades. Its moderate LogP (3.91) relative to more lipophilic analogs may provide favorable solubility characteristics for cell-based assays. Researchers should independently determine IC50 values in their specific assay systems before drawing quantitative conclusions.

Structure-Activity Relationship (SAR) Studies in 4-Aminoquinoline Lead Optimization

The structural differentiation of CAS 510755-21-2—specifically its unsubstituted pyrrolidine ring and ethyl linker—makes it a valuable comparator in SAR campaigns exploring the impact of linker length and amine substitution on RIPK2 inhibitory potency and selectivity [1]. Its lower molecular weight (335.4 g/mol) compared to the N-methylpyrrolidine analog (CAS 510755-24-5, 349.4 g/mol) and butyl-linker analog (CAS 510755-19-8, 363.5 g/mol) supports lead optimization toward lower molecular weight candidates.

Pharmacokinetic Property Benchmarking Using Computed LogP

The quantitatively lower computed LogP of CAS 510755-21-2 (3.91) compared to its closest analogs (CAS 510755-24-5: LogP 4.30; CAS 510755-19-8: LogP 4.69) positions this compound as a reference standard for evaluating how incremental lipophilicity changes within the 4-aminoquinoline series affect aqueous solubility, microsomal stability, and membrane permeability in preclinical ADME panels.

Chemical Probe Development for Inflammatory Disease Models

Given the demonstrated anti-inflammatory effects of related 4-aminoquinoline RIPK2 inhibitors, including dose-dependent reduction of MDP-induced TNF-α secretion [1], CAS 510755-21-2 may serve as a starting point for developing chemical probes targeting RIPK2-dependent inflammatory pathways. Its 4-fluorophenyl substituent may confer enhanced metabolic stability compared to non-fluorinated analogs, though this advantage requires experimental confirmation.

Quote Request

Request a Quote for 4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.